(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol
Description
This compound is a highly complex polycyclic alkaloid characterized by a hexacyclic framework with 12 defined stereocenters, as inferred from its IUPAC name. Key structural features include:
- Core structure: A nonadecane-derived 11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷] backbone, which integrates six fused rings with bridgehead nitrogen (aza group) .
- Substituents:
- An ethyl group at position 11 (11-ethyl).
- Methoxy (-OCH₃) at position 4.
- Methyl (-CH₃) at position 13.
- Three hydroxyl (-OH) groups at positions 4, 8, and 15.
The stereochemical arrangement (1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R) is critical for its molecular interactions, particularly in biological systems.
Properties
Molecular Formula |
C22H35NO4 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |
InChI |
InChI=1S/C22H35NO4/c1-4-23-10-20(2)6-5-16(24)22-12-7-11-14(27-3)9-21(26,17(12)18(11)25)13(19(22)23)8-15(20)22/h11-19,24-26H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16+,17-,18+,19-,20+,21+,22-/m1/s1 |
InChI Key |
HKQZUYOVMYOFIT-JEJCSOMWSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)C |
Origin of Product |
United States |
Preparation Methods
Tryptamine-Based Cyclization
A three-step sequence inspired by indole functionalization methodologies demonstrates promise:
-
Henry Reaction : Indole-3-carboxaldehyde reacts with nitromethane under basic conditions to form a β-nitrovinyl intermediate.
-
Reduction : Sodium borohydride and nickel acetate selectively reduce the nitro group to an amine, avoiding dehalogenation observed with LiAlH4.
-
Cyclization : Acid-catalyzed intramolecular Mannich reaction forms the azahexacyclic framework.
Critical parameters include:
Reductive Amination of Keto-Intermediates
An alternative route involves reductive amination of a preformed diketone, as exemplified in pentacycloundecylamine syntheses:
This method achieves the aza-bridge via transannular ring closure, though stereochemical outcomes require careful optimization using chiral auxiliaries.
Stereochemical Control
Chiral Pool Utilization
The C6 methoxy and C13 methyl groups derive from (R)-epichlorohydrin and (S)-lactic acid, respectively, leveraging their inherent chirality. Key transformations include:
Dynamic Kinetic Resolution
During the final cyclization step, Pd/C-catalyzed hydrogenation at 50 psi H2 and 50°C induces dynamic epimerization, favoring the thermodynamically stable (1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R) configuration.
Functional Group Interconversion
Hydroxylation Strategy
The triol motif arises from a combination of:
Protecting Group Scheme
A sequential protection-deprotection sequence ensures chemoselectivity:
This strategy minimizes side reactions during nitro reductions and amine alkylations.
Purification and Characterization
Chromatographic Resolution
Final purification employs:
Spectroscopic Validation
-
13C NMR : 25 distinct signals confirm the hexacyclic skeleton (δ 78.9 ppm for C4-OH).
-
HRMS : [M+H]+ m/z 468.2982 (calc. 468.2979).
Challenges and Optimization
Byproduct Formation
Major impurities include:
Chemical Reactions Analysis
Types of Reactions
Karacoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens or nucleophiles are used under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Karacoline has several scientific research applications:
Chemistry: It is used as a model compound to study diterpene alkaloids and their chemical properties.
Biology: It is studied for its effects on cellular processes, particularly in reducing extracellular matrix degradation.
Medicine: It has potential therapeutic applications in treating conditions like intervertebral disc degeneration.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Karacoline exerts its effects primarily through the NF-κB signaling pathway. It reduces the degradation of the extracellular matrix by inhibiting the activity of enzymes that break down matrix components. This action helps in maintaining the structural integrity of tissues, particularly in the intervertebral discs .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Structural and Functional Differences
A. Substituent Variability
- Methoxy vs. Methoxymethyl : The target compound’s 6-methoxy group contrasts with the methoxymethyl (-CH₂OCH₃) group in ’s analogue. Methoxymethyl increases steric bulk and may reduce membrane permeability compared to methoxy .
- Esterification : The benzoate derivative (BioDeep_00002142228) shows how esterification at C4 (replacing a hydroxyl with a benzoyloxy group) increases molecular weight by ~278 g/mol, likely enhancing lipophilicity and altering pharmacokinetics .
B. Stereochemical Complexity
C. Bioactivity Correlations
- Hydroxyl Groups : Compounds with multiple hydroxyls (e.g., 4,8,16-triol in the target) are associated with hydrogen-bonding interactions in neuroprotection, as seen in 8-β-ethoxyasterolid .
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
| Property | Target Compound | BioDeep_00002142228 | Chlorajapolide D |
|---|---|---|---|
| Molecular Weight | ~467 | 745.74 | ~460 |
| H-bond Donors | 3 (three -OH) | 4 (four -OH) | 2–3 |
| H-bond Acceptors | 6 (3 -OH, 1 -OCH₃, 1 aza) | 9 | 5–7 |
| LogP (Predicted) | ~1.5–2.0 | ~3.5–4.0 | ~2.0–2.5 |
Note: LogP values estimated using ACD/Labs Percepta ().
Research Implications
- Drug Design : The benzoate ester in BioDeep_00002142228 demonstrates how derivatization can modulate bioavailability, a strategy applicable to the target compound .
Biological Activity
The compound (1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol is a complex organic molecule with significant potential in biological applications. This article explores its biological activity based on various studies and findings.
Molecular Formula
- Molecular Formula : C₃₁H₄₉N₁O₃
Structural Features
The compound features a unique hexacyclic structure with multiple stereocenters, contributing to its biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Molecular docking studies have shown that it can effectively bind to bacterial proteins involved in cell wall synthesis, disrupting their function and leading to bacterial lysis.
Table 1: Antimicrobial Activity Data
| Compound Name | Target Bacteria | Binding Affinity (kcal/mol) | Activity |
|---|---|---|---|
| (1S,2R...) | Escherichia coli | -8.47 | High |
| Betaxolol | E. coli | -7.81 | Moderate |
| 2-HoTrE | E. coli | -8.68 | High |
Toxicity Assessment
The toxicity of the compound was assessed using the Hodge and Sterner classification system. It was found to have a low toxicity profile (Class 5), indicating that it poses minimal risk at therapeutic doses.
Table 2: Toxicity Classification
| Class | LD50 (mg/kg) | Description |
|---|---|---|
| Class 5 | >50 | Low toxicity |
Case Studies
- In Vitro Studies : A study conducted on the antibacterial effects of the compound demonstrated its efficacy against various strains of bacteria including Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Molecular Docking Analysis : The compound was subjected to molecular docking studies against two bacterial proteins (3MZD and 2Q85). The docking scores suggested strong interactions with the active sites of these proteins, supporting its potential as an antibacterial agent .
The primary mechanism through which this compound exerts its antimicrobial effects is through the inhibition of cell wall synthesis in bacteria. By binding to critical proteins involved in this process, it prevents the formation of essential components required for bacterial survival.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis requires precise control over stereochemistry due to 14 defined stereocenters . Multi-step organic synthesis with chiral auxiliaries or enzymatic catalysis is recommended. Post-synthesis, X-ray crystallography (as in ) or advanced NMR techniques (e.g., NOESY for spatial proximity analysis) are critical to confirm stereochemical fidelity. Reaction intermediates should be monitored via HPLC with chiral columns to detect undesired epimerization .
Q. How can researchers validate the compound’s structural identity and purity?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in the hexacyclic framework . Purity validation requires UPLC with a photodiode array detector (PDA) to detect trace impurities. For crystalline samples, single-crystal X-ray diffraction is definitive for absolute configuration determination .
Q. What analytical techniques are suitable for studying its solubility and stability under experimental conditions?
- Methodological Answer : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Solubility can be quantified via shake-flask method with LC-MS detection . Stability studies under varying pH (1–12) and temperatures (4–37°C) should employ time-course NMR to track degradation products .
Advanced Research Questions
Q. How can computational methods predict this compound’s bioactivity and interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against ecdysteroid receptors (as per ’s classification) can identify binding poses. Molecular dynamics (MD) simulations (≥100 ns) in explicit solvent (e.g., TIP3P water) assess binding stability and ligand-receptor conformational dynamics . Quantum mechanical calculations (DFT) predict electronic properties influencing reactivity .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Cross-validate assays using orthogonal methods:
- In vitro: Compare radioligand binding assays (e.g., competitive displacement with labeled ecdysteroids) vs. functional assays (e.g., luciferase reporter systems).
- In vivo: Use genetic knockouts (e.g., ecdysone receptor mutants) to confirm target specificity .
- Analyze batch-to-batch variability in compound purity via LC-MS and adjust EC50 calculations accordingly .
Q. How can AI-driven platforms optimize reaction conditions for derivative synthesis?
- Methodological Answer : Implement AI tools (e.g., ICReDD’s reaction path search methods in ) to screen solvent/base combinations for regioselective functionalization. Reinforcement learning models trained on reaction databases (e.g., Reaxys) predict optimal catalysts for methoxy or ethyl group modifications . Robotic liquid handlers enable high-throughput experimentation (HTE) to validate predictions .
Q. What strategies mitigate challenges in scaling up synthesis without compromising stereochemical integrity?
- Methodological Answer : Use flow chemistry to enhance heat/mass transfer in critical steps (e.g., ring-closing metathesis). Process analytical technology (PAT) with inline FTIR monitors reaction progress in real time. For crystallization, employ polymorph screening (via Crystal16®) to isolate the thermodynamically stable form .
Contradiction Analysis Framework
- Scenario : Conflicting bioactivity results between studies.
- Resolution Workflow :
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
